molecular formula C12H15ClO B13560736 1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol

1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13560736
M. Wt: 210.70 g/mol
InChI Key: IOXONSRFWBOPNE-UHFFFAOYSA-N
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Description

1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a phenyl ring substituted with a chlorine atom and a methyl group

Preparation Methods

The synthesis of 1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol typically involves the following steps:

    Substitution Reactions: The phenyl ring is substituted with chlorine and methyl groups through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form various derivatives, such as alcohols or alkanes, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and activity. The chlorine and methyl groups on the phenyl ring can influence the compound’s electronic properties, further modulating its interactions with biological targets.

Comparison with Similar Compounds

1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol can be compared with similar compounds such as:

    1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

    1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol: Lacks the chlorine atom, influencing its electronic properties and interactions with molecular targets.

    1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]methanol:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-[1-(4-chloro-3-methylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C12H15ClO/c1-8-7-10(3-4-11(8)13)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3

InChI Key

IOXONSRFWBOPNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)C(C)O)Cl

Origin of Product

United States

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